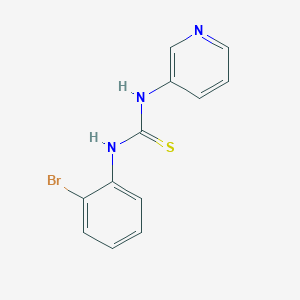
2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of 2-substituted indene-1,3(2H)-dione derivatives, including 2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione, can be achieved using palladium-catalyzed carbonylative annulation reactions. This method employs phenyl formate as a CO source and demonstrates a broad substrate scope with good to excellent yields (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), has been determined by spectral analysis and single crystal X-ray analysis. These structures often contain multiple indanedione moieties fused together, and their electronic properties have been studied using descriptors like HOMO–LUMO and MEPS (Ghalib et al., 2019).
Chemical Reactions and Properties
The chemical reactions of these compounds involve various synthesis methods, including the use of different catalysts and reaction conditions. For instance, the synthesis of 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones can be achieved through reactions involving 2-hydroxychalcones and indane-1,3-dione (Guha et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structures, are crucial for understanding the behavior of these compounds. For example, the crystal structure of 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione has been studied, revealing details about its cell parameters and molecular arrangement (Analytical Sciences: X-ray Structure Analysis Online, 2007).
Chemical Properties Analysis
The chemical properties of these compounds can be examined through various spectroscopic methods. For instance, the theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione provides insights into the molecule's reactivity and molecular properties (Pathak et al., 2012).
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
One area of scientific research involving compounds similar to 2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione is the investigation of their optical and electronic properties. For instance, arylmethylene-1,3-indandione derivatives have been synthesized and studied for their third-order optical non-linearity, indicating potential applications in molecular glasses and nonlinear optical investigations. These compounds showed significant third-order non-linear susceptibility values, suggesting their utility in optical devices (Seniutinas et al., 2012).
Vibrational Analysis and Molecular Structure
Another significant application is in the theoretical Raman and FTIR vibrational analysis to understand the molecular structure and behavior. Studies utilizing ab initio methods on similar compounds have provided insights into their equilibrium geometries, harmonic frequencies, and molecular properties, indicating their potential in understanding molecular interactions and reactivity (Pathak et al., 2012).
Synthetic Chemistry Applications
In synthetic chemistry, the palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives have demonstrated the compound's versatility in creating complex molecular structures. This method showcases a broad substrate scope with good to excellent yields, hinting at the compound's utility in synthesizing diverse molecular frameworks (Zhang et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the synthesis and evaluation of 2-arylidene indan-1,3-diones as inhibitors for the NS2B-NS3 protease of West Nile Virus (WNV) highlight potential therapeutic applications. Hydroxylated derivatives, in particular, have shown to impair enzyme activity, suggesting a pathway for developing novel antiviral agents (Oliveira et al., 2018).
Material Science
In material science, the study of solid-state structures of 2-(4-hydroxyphenyl)-substituted indan-1,3-dione and phenalene-1,3-dione using solid-state NMR, single-crystal X-ray analyses, and quantum chemical calculations provides valuable information on their structural properties. These insights are crucial for the development of new materials with desired physical and chemical properties (Marinov et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTDEHSZFPAZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)
![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)